

In-Depth Technical Guide: 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

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Compound of Interest

Compound Name: 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

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Abstract

This technical guide provides a comprehensive overview of **4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical and physical properties, a representative synthetic protocol, and its potential biological activity as an inhibitor of p38 mitogen-activated protein kinase (MAPK). Included are detailed experimental methodologies for assessing its inhibitory action and visualizations of the pertinent signaling pathway and experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone** is presented in the table below.

Property	Value
CAS Number	132338-12-6
IUPAC Name	4-methyl-5-(pyridin-4-yl)-1,3-oxazol-2(3H)-one
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂
Molecular Weight	188.18 g/mol
Appearance	Off-white to pale yellow solid (predicted)
Solubility	Soluble in DMSO and methanol (predicted)
Melting Point	Not determined

Synthesis Protocol: Erlenmeyer-Plochl Reaction

The synthesis of **4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone** can be achieved via a modification of the Erlenmeyer-Plochl reaction. This method involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base.

Materials:

- N-Acetylglycine
- Pyridine-4-carboxaldehyde (Isonicotinaldehyde)
- Acetic anhydride
- Anhydrous sodium acetate
- Ethanol
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- A mixture of N-acetylglycine (1 equivalent), pyridine-4-carboxaldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (3 equivalents) is heated at 100°C for 2 hours with constant stirring.
- The reaction mixture is then cooled to room temperature and poured into ice-cold water.
- The resulting precipitate is collected by vacuum filtration and washed with cold ethanol to yield the crude product.
- The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
- The structure of the final product is confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

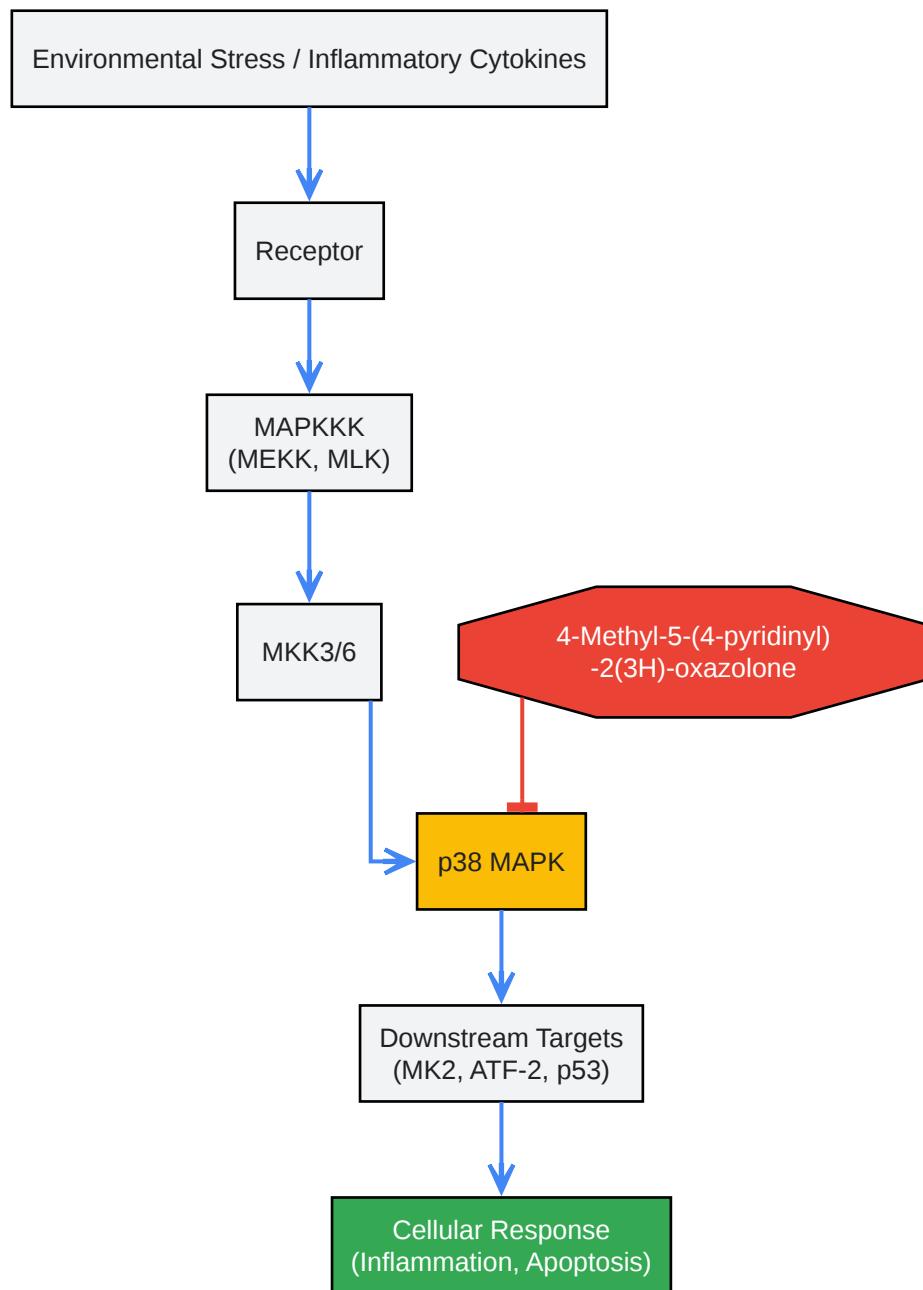
Biological Activity and Potential Mechanism of Action

Oxazolone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.^{[1][2]} The presence of the pyridinyl moiety in **4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone** suggests its potential as a kinase inhibitor. Specifically, it is hypothesized to be an inhibitor of p38 mitogen-activated protein kinase (MAPK).

The p38 MAPK signaling pathway is a key cascade in the cellular response to external stressors such as inflammatory cytokines, UV radiation, and osmotic shock.^{[3][4][5]} This pathway is involved in a variety of cellular processes including inflammation, apoptosis, cell differentiation, and cell cycle regulation.^[4] Inhibition of p38 MAPK is a promising therapeutic strategy for a number of inflammatory diseases and cancers.^{[6][7]}

The proposed mechanism of action for **4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone** involves binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream targets and inhibiting the signaling cascade.^[8]

p38 MAPK Signaling Pathway



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Caption: p38 MAPK Signaling Pathway Inhibition.

Experimental Protocols

In Vitro p38 α MAPK Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of **4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone** against the p38 α MAPK enzyme.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

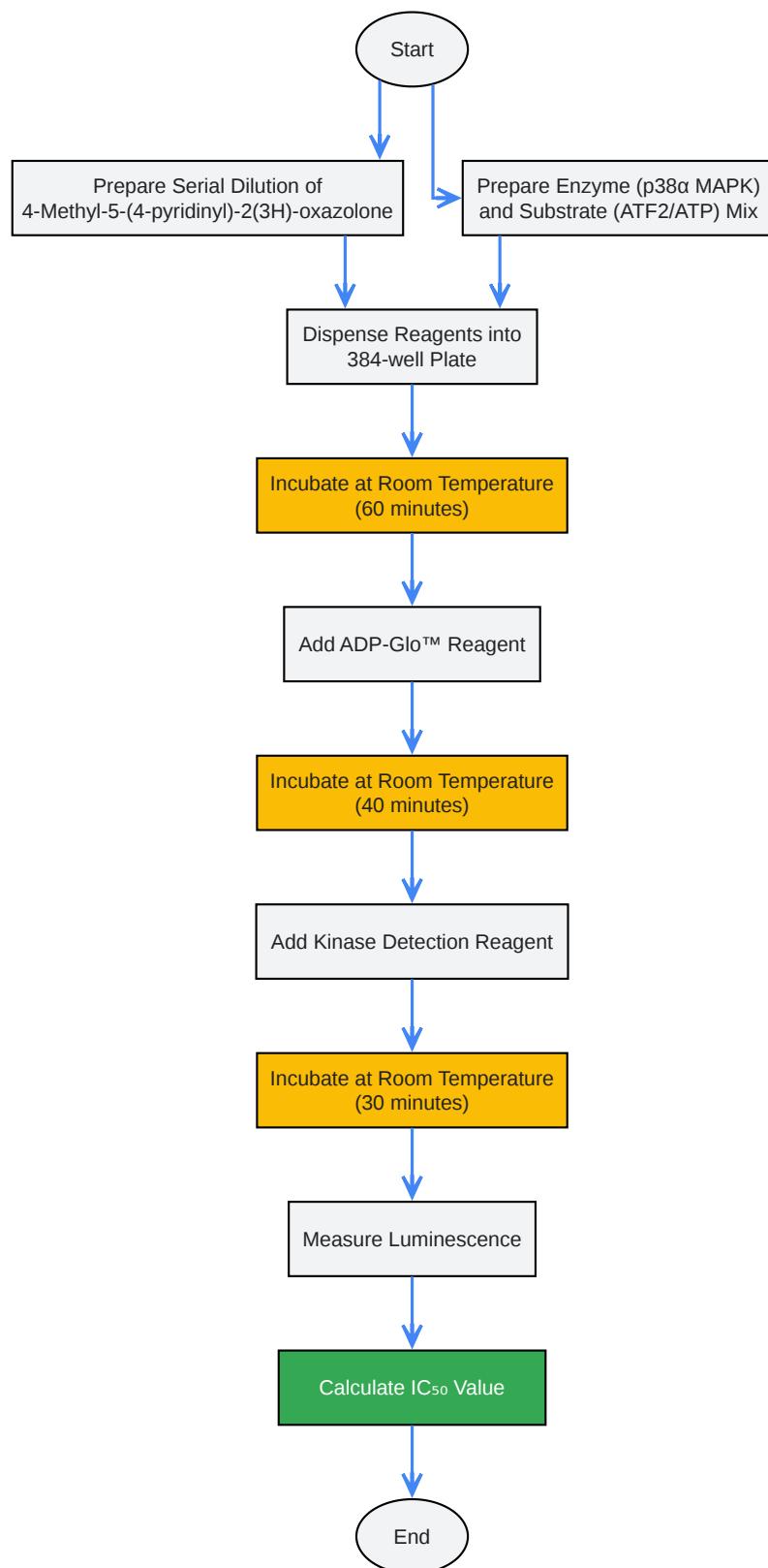
- Recombinant human p38 α MAPK enzyme
- ATF2 (Activating Transcription Factor 2) substrate
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT)
- **4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone** (test compound)
- SB203580 (positive control inhibitor)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates
- Luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of **4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone** in DMSO. The final DMSO concentration in the assay should be \leq 1%.
- Enzyme and Substrate Preparation: Dilute the p38 α MAPK enzyme and ATF2 substrate in the assay buffer to the desired concentrations.
- Assay Reaction:
 - Add 1 μ L of the diluted compound or control to the wells of a 384-well plate.
 - Add 2 μ L of the diluted p38 α MAPK enzyme to each well.
 - Initiate the kinase reaction by adding 2 μ L of a mixture of ATF2 substrate and ATP.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Detection:

- Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the luminescence. Incubate for 30 minutes at room temperature.
- Data Analysis: Measure the luminescence using a plate reader. The IC_{50} value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow: p38 α MAPK Inhibition Assay



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Caption: Workflow for p38 α MAPK Inhibition Assay.

Quantitative Data

The following table presents hypothetical quantitative data for the inhibition of p38 α MAPK by **4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone**, for illustrative purposes. Actual experimental data would need to be generated following the protocol above.

Compound	IC ₅₀ (μM)
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone	0.5 (Hypothetical)
SB203580 (Control)	0.3

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References

- 1. sphinxsai.com [sphinxsai.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.com [promega.com]
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